N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-17-8-10-11(13(14,15)16)18-19(2)12(10)20-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKRVBDVZVOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640428 | |
| Record name | N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-73-4 | |
| Record name | N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves multi-step organic reactions. The final step often involves methylation of the amine group using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine exhibits promising anticancer properties. For instance, compounds derived from pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), MCF7 (breast cancer), and HT29 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.962 |
| HCT116 | 3.597 |
| MCF7 | 1.764 |
| HT29 | 4.496 |
These results suggest that the compound could serve as a lead structure for the development of new anticancer agents.
Anti-inflammatory Effects
The compound has also been identified as a selective inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammation pathways. In vivo studies reported that certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to standard drugs like celecoxib and indomethacin, showcasing potential for treating inflammatory conditions .
Agricultural Applications
This compound may also find applications in agriculture as a pesticide or herbicide. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals, which can lead to improved efficacy against pests and diseases in crops .
Synthesis and Development
The synthesis of this compound involves multiple steps, often utilizing nucleophilic addition reactions followed by cyclization processes. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research and development purposes .
Table: Synthesis Methods Overview
| Method | Yield (%) | Comments |
|---|---|---|
| Nucleophilic Addition | 60% | Optimal conditions required |
| Cyclization Reaction | >99% | High efficiency with specific catalysts |
Mechanism of Action
The mechanism of action of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs that share its pyrazole core but differ in substituents, molecular weight, and functional groups:
Key Structural and Functional Differences
Substituent Effects: The phenoxy group in the target compound contributes to aromatic π-π interactions, while analogs with difluoromethoxy () or carboxamide () groups may exhibit altered solubility or binding affinities. The position of the -CF₃ group (3 vs. 4) influences electronic distribution and steric hindrance.
Functional Group Impact :
- Methanamine vs. Carboxamide : Methanamine derivatives (e.g., target compound) are more basic and may act as ligands for metal coordination, whereas carboxamide analogs () can participate in hydrogen bonding, making them suitable for enzyme-targeted drug design .
- Acetate Ester (): This derivative serves as a protected intermediate, enabling controlled release of the active alcohol or amine via hydrolysis .
Physicochemical Properties :
Biological Activity
N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound, drawing from diverse research sources.
- Molecular Formula : C13H14F3N3O
- Molecular Weight : 285.27 g/mol
- CAS Number : 912569-73-4
- InChI Key : AJQKRVBDVZVOBK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anti-inflammatory properties. Research indicates that compounds with a trifluoromethyl group often exhibit enhanced pharmacological effects due to increased lipophilicity and metabolic stability.
Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a review highlighted that various pyrazole derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The following table summarizes the IC50 values of several related compounds:
| Compound Name | IC50 (μg/mL) | Activity Type |
|---|---|---|
| N-Methyl-Pyrazole Derivative A | 55.65 | COX-2 Inhibitor |
| N-Methyl-Pyrazole Derivative B | 44.81 | COX Inhibitor |
| Diclofenac Sodium | 54.65 | Standard Reference |
These findings suggest that compounds similar to this compound could serve as effective anti-inflammatory agents.
Analgesic Properties
In addition to its anti-inflammatory activity, this compound has been evaluated for analgesic properties. Research indicates that certain pyrazole derivatives can significantly reduce pain responses in animal models, comparable to established analgesics like celecoxib and indomethacin.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Sivaramakarthikeyan et al. (2022) : This study examined a series of pyrazole compounds for their anti-inflammatory effects in acute inflammatory models using adjuvant-induced arthritis rats. The results showed that specific derivatives exhibited remarkable inhibition of paw swelling and body weight loss, indicating strong anti-inflammatory potential comparable to aspirin-treated groups .
- Nayak et al. (2022) : This research focused on the synthesis and evaluation of novel pyrazole derivatives as COX inhibitors. The study reported IC50 values indicating significant inhibition of COX enzymes, suggesting these compounds could be developed as new therapeutic agents for inflammatory diseases .
- Additional Findings : Other studies have highlighted the safety profile and gastrointestinal compatibility of these compounds, making them promising candidates for further development in clinical settings .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₅F₃N₃O | Derived |
| Solubility (DMSO) | >50 mg/mL | |
| Melting Point | Not reported; estimate 80-100°C* |
Q. Table 2. Synthetic Optimization Strategies
| Challenge | Solution | Success Rate |
|---|---|---|
| Low alkylation yield | Use NaH in THF, 0°C → RT | 85% |
| Regiochemical ambiguity | X-ray crystallography with SHELXL | 100% |
| Hydroscopic intermediates | Store as hydrochloride salt | Stable >6 mo |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
